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Compound of Interest

Compound Name: SAHM1

Cat. No.: B10858030

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the experimental use of SAHM1, a stabilized alpha-helical
peptide, for the treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL) cells. The protocols
detailed below are based on preclinical data and established methodologies for the in vitro and
in vivo evaluation of targeted therapies against T-ALL.

Introduction

T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy
characterized by the malignant transformation of T-cell precursors. A significant driver of T-ALL
pathogenesis is the aberrant activation of the NOTCH1 signaling pathway, with over 60% of T-
ALL cases harboring activating mutations in the NOTCH1 gene.[1] SAHML1 is a hydrocarbon-
stapled peptide designed to directly inhibit the NOTCHL1 transcriptional complex. It functions by
competing with Mastermind-like 1 (MAML1) for binding to the intracellular domain of NOTCHL1
(ICN1) and its DNA-binding partner CSL, thereby preventing the assembly of the active
transcriptional complex and suppressing the expression of NOTCH1 target genes.[2][3]

Mechanism of Action

SAHM1 specifically targets a critical protein-protein interface within the NOTCH1
transactivation complex. By mimicking the alpha-helical region of MAML1 that binds to the
ICN1-CSL complex, SAHM1 acts as a competitive inhibitor, leading to the genome-wide
suppression of NOTCH-activated genes. This targeted inhibition results in potent, NOTCH-
specific anti-proliferative effects in T-ALL cells.[2]
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Quantitative Data Summary

The following table summarizes the quantitative data from a preclinical study evaluating the

efficacy of SAHM1 in a bioluminescent mouse model of T-ALL.

SAHML1 (35

SAHM1 (30
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Control . . Vehicle)
daily) daily)
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Experimental Protocols
In Vitro Treatment of T-ALL Cell Lines with SAHM1
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This protocol describes a general procedure for treating T-ALL cell lines (e.g., Jurkat, MOLT-4,

HPB-ALL) with SAHML1 to assess its effects on cell viability, apoptosis, and gene expression.

Materials:

T-ALL cell lines (e.g., Jurkat, ATCC TIB-152)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

SAHM1 peptide
Sterile, nuclease-free water or DMSO for peptide reconstitution
96-well and 6-well tissue culture plates

Reagents for cell viability, apoptosis, and RNA/protein analysis

Procedure:

Cell Culture: Culture T-ALL cells in RPMI-1640 supplemented with 10% FBS and 1%
Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in
exponential growth phase.

SAHM1 Preparation: Reconstitute lyophilized SAHM1 peptide in sterile, nuclease-free water
or DMSO to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid
repeated freeze-thaw cycles. Further dilute the stock solution in culture medium to achieve
the desired final concentrations for treatment.

Cell Seeding: Seed T-ALL cells in appropriate tissue culture plates at a density of 1 x 10"5
cells/well for a 96-well plate or 1 x 1076 cells/well for a 6-well plate.

SAHML1 Treatment: Add the desired concentrations of SAHML1 to the cell cultures. It is
recommended to perform a dose-response experiment with a range of concentrations (e.g.,
1 uM, 5 uM, 10 uM, 25 uM) and a time-course experiment (e.g., 24, 48, 72 hours). Include a
vehicle control (the same volume of solvent used to dissolve SAHM1).
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o Post-Treatment Analysis: Following the incubation period, harvest the cells for downstream
analysis as described in the subsequent protocols.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Treated and control T-ALL cells in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCI or DMSO)

Microplate reader

Procedure:

Following SAHM1 treatment, add 10 pL of MTT solution to each well of the 96-well plate.

 Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to
purple formazan crystals.

e Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.
» Mix gently by pipetting up and down.
e Read the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of
phosphatidylserine on the cell membrane.

Materials:
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e Treated and control T-ALL cells

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

e Flow cytometer

Procedure:

Harvest approximately 1-5 x 1075 cells by centrifugation (300 x g for 5 minutes).

» Wash the cells twice with cold PBS.

e Resuspend the cells in 100 pL of 1X Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of PI.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

o Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and Pl negative,
early apoptotic cells are Annexin V positive and Pl negative, and late apoptotic/necrotic cells
are both Annexin V and PI positive.

Western Blot Analysis of NOTCH1 Target Gene
Expression

This protocol is for detecting changes in the protein levels of NOTCH1 target genes (e.g., c-
MYC, HES1).

Materials:
e Treated and control T-ALL cells
o RIPA buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit
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SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVYDF membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (e.g., anti-c-MYC, anti-HES1, anti-GAPDH)
HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Harvest cells and lyse them in RIPA buffer.

Quantify protein concentration using the BCA assay.

Denature equal amounts of protein (20-30 ug) by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Detect the signal using an imaging system. Use a loading control like GAPDH to normalize
protein levels.

Visualizations
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Caption: Mechanism of SAHM1 action in the NOTCH1 signaling pathway.
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Caption: In vitro experimental workflow for evaluating SAHM1 in T-ALL cells.
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Caption: Logical flow of the cellular effects of SAHM1 treatment in T-ALL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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